molecular formula C20H20N2O2S B6003003 5-BENZYL-6-METHYL-2-[(2-PHENOXYETHYL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE

5-BENZYL-6-METHYL-2-[(2-PHENOXYETHYL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6003003
M. Wt: 352.5 g/mol
InChI Key: BLIVYKZHSIHQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BENZYL-6-METHYL-2-[(2-PHENOXYETHYL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenoxyethylsulfanyl group attached to a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

5-benzyl-4-methyl-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-15-18(14-16-8-4-2-5-9-16)19(23)22-20(21-15)25-13-12-24-17-10-6-3-7-11-17/h2-11H,12-14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIVYKZHSIHQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCCOC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-BENZYL-6-METHYL-2-[(2-PHENOXYETHYL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves several steps. One common method includes the condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine . This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BENZYL-6-METHYL-2-[(2-PHENOXYETHYL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 5-BENZYL-6-METHYL-2-[(2-PHENOXYETHYL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE include:

    6-Methyluracil derivatives: These compounds share a similar pyrimidinone core but differ in their substituents.

    Phenoxyethyl derivatives: Compounds with a phenoxyethyl group attached to different heterocyclic cores.

    Thioxo derivatives: These compounds contain a thioxo group instead of the sulfanyl group.

The uniqueness of 5-BENZYL-6-METHYL-2-[(2-PHENOXYETHYL)SULFANYL]-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

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